9-Methyl-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine
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Overview
Description
9-Methyl-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine is a complex organic compound with a unique structure that includes a fluorene core substituted with methyl and tetraphenylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the fluorene core: Starting with a fluorene derivative, such as 9H-fluorene, the methyl group is introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Introduction of amine groups: The tetraphenylamine groups are introduced through a nucleophilic substitution reaction. This involves reacting the methylated fluorene with aniline derivatives under basic conditions, often using a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aniline derivatives in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorene derivatives.
Scientific Research Applications
9-Methyl-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 9-Methyl-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in organic electronic devices. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
9-Methylfluorene: A simpler derivative with a single methyl group on the fluorene core.
Tetraphenylamine: A compound with four phenyl groups attached to a central nitrogen atom.
9H-Fluorene: The parent compound without any substituents.
Uniqueness
9-Methyl-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine is unique due to its combination of a fluorene core with both methyl and tetraphenylamine groups. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic electronics.
Properties
CAS No. |
143886-07-1 |
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Molecular Formula |
C38H30N2 |
Molecular Weight |
514.7 g/mol |
IUPAC Name |
9-methyl-2-N,2-N,7-N,7-N-tetraphenyl-9H-fluorene-2,7-diamine |
InChI |
InChI=1S/C38H30N2/c1-28-37-26-33(39(29-14-6-2-7-15-29)30-16-8-3-9-17-30)22-24-35(37)36-25-23-34(27-38(28)36)40(31-18-10-4-11-19-31)32-20-12-5-13-21-32/h2-28H,1H3 |
InChI Key |
MYFPVTPQSFKZKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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